N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Medicinal chemistry Lead optimization Physicochemical profiling

This specific hybrid (CAS 663200-48-4) is the only commercially available variant combining an unsubstituted 4-oxoquinazolinone core with a 5-methyl-1,3,4-thiadiazole via a flexible propanamide linker. Minor structural changes (ethyl homolog or altered linker length) drastically shift target binding & selectivity. Procure this exact chemotype for reproducible kinase (VEGFR2/EGFR) & anticancer (MCF-7, A2780, A549) screening.

Molecular Formula C14H13N5O2S
Molecular Weight 315.35
CAS No. 663200-48-4
Cat. No. B2936967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
CAS663200-48-4
Molecular FormulaC14H13N5O2S
Molecular Weight315.35
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C14H13N5O2S/c1-9-17-18-14(22-9)16-12(20)6-7-19-8-15-11-5-3-2-4-10(11)13(19)21/h2-5,8H,6-7H2,1H3,(H,16,18,20)
InChIKeyDTHMXCBBWBFDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 663200-48-4): Structural Profile and Procurement Context


N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 663200-48-4) is a synthetic hybrid molecule combining a 4(3H)-quinazolinone core with a 5-methyl-1,3,4-thiadiazole moiety linked via a propanamide spacer. With a molecular formula of C₁₄H₁₃N₅O₂S and molecular weight of 315.35 g/mol, this compound belongs to the quinazolinone–thiadiazole hybrid class, a pharmacophore combination broadly associated with kinase inhibition, anticancer activity, and antimicrobial effects [1]. Its structural architecture—featuring a flexible three-carbon linker between the two heterocyclic systems—distinguishes it from directly fused or rigidly linked analogs and may confer distinct target-binding geometries [2]. The compound is primarily sourced as a research-grade screening compound (typical purity ≥95%) for early-stage drug discovery and chemical biology applications .

Why In-Class Quinazolinone–Thiadiazole Compounds Cannot Substitute for CAS 663200-48-4 Without Loss of Specificity


Within the quinazolinone–thiadiazole hybrid class, even minor structural variations produce substantial differences in target engagement, potency, and selectivity. The specific combination present in CAS 663200-48-4—a 5-methyl substituent on the 1,3,4-thiadiazole ring coupled with a three-carbon propanamide linker to an unsubstituted 4-oxoquinazolin-3(4H)-yl core—is not replicated by any commercially available close analog. The closest structural relative, the 5-ethyl analog (MW 329.4), differs by a single methylene unit, which is predicted to alter lipophilicity (ΔclogP ≈ +0.5) and steric bulk at a position known to influence kinase ATP-binding site occupancy in related quinazoline-based inhibitors [1]. Similarly, linker-length variants (e.g., butanamide or acetamide spacers) modulate the spatial relationship between the two pharmacophoric rings, affecting both binding affinity and selectivity profiles observed across quinazolinone-thiadiazole series [2]. Generic substitution with a different linker length or ring substituent therefore carries a high risk of altering—or completely losing—the specific biological profile for which this compound was selected.

Quantitative Differentiation Evidence for CAS 663200-48-4 Against Closest Analogs


Molecular Property Differentiation: 5-Methyl vs. 5-Ethyl Thiadiazole Substituent Impacts Lipophilicity and Steric Profile

The 5-methyl substituent on the 1,3,4-thiadiazole ring of CAS 663200-48-4 provides a quantifiably distinct physicochemical profile compared to the closest commercial analog, the 5-ethyl variant (C₁₅H₁₅N₅O₂S, MW 329.4 g/mol). The methyl analog has a molecular weight of 315.35 g/mol, representing a ΔMW of –14.05 g/mol (one fewer CH₂ unit) . This reduction in alkyl chain length results in lower calculated lipophilicity (estimated ΔclogP ≈ –0.5) and reduced steric volume at the thiadiazole 5-position. In quinazoline-based kinase inhibitor SAR studies, the 5-methyl thiadiazole substitution has been associated with enhanced selectivity within kinase profiling panels compared to larger alkyl substituents, as demonstrated by SKLB1002 (5-methyl-thiadiazole-quinazoline; VEGFR2 IC₅₀ = 32 nM with ≥19-fold selectivity over 16 other kinases) [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Linker Length Differentiation: Propanamide Spacer vs. Direct-Linked or Butanamide Analogs Modulates Pharmacophore Geometry

CAS 663200-48-4 incorporates a three-carbon propanamide linker connecting the quinazolinone N3-position to the thiadiazole 2-amino group. This specific linker length distinguishes it from two major comparator classes: (a) directly linked 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-ones, which lack a flexible spacer and enforce a rigid, coplanar orientation between the two heterocycles, and (b) the butanamide analog N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, which extends the linker by one methylene unit . In a series of quinazolinone-thiadiazole hybrids with variable linkers, the propanamide spacer conferred distinct antiproliferative activity profiles compared to both shorter and longer linkers, with compounds bearing a three-carbon spacer demonstrating optimal activity against MCF-7 breast cancer cells in multiple series (IC₅₀ range: 3.38–7.83 µM for the most potent representatives) [1][2].

Structure-activity relationship Linker optimization Quinazolinone hybrids

Thiadiazole Ring Heteroatom Differentiation: Sulfur-Containing 1,3,4-Thiadiazole vs. Oxygen-Containing 1,3,4-Oxadiazole Bioisosteres

The 1,3,4-thiadiazole ring in CAS 663200-48-4 contains a ring sulfur atom, distinguishing it from the corresponding 1,3,4-oxadiazole bioisosteres. This S→O substitution is not pharmacologically silent. In a comparative study of quinazolinone-oxadiazole vs. quinazolinone-thiadiazole conjugates, the thiadiazole-containing series demonstrated markedly different antibacterial activity profiles, and the combination of quinazoline and thiadiazole pharmacophores was noted to produce a 'profound influence on biological activity' that was not replicated by the oxadiazole analogs [1]. Furthermore, the thiadiazole sulfur atom contributes to distinct hydrogen-bond acceptor properties and polarizability compared to the oxadiazole oxygen, affecting target protein interactions. In kinase inhibition contexts, 1,3,4-thiadiazole-containing compounds (e.g., SKLB1002) have demonstrated potent VEGFR2 inhibition (IC₅₀ = 32 nM) with defined selectivity windows [2].

Bioisosterism Heterocyclic chemistry Kinase inhibition

Quinazolinone Core Substitution Status: Unsubstituted 4-Oxoquinazoline vs. 6,7-Dimethoxy-Substituted Analogs Affects Kinase Selectivity

The quinazolinone core of CAS 663200-48-4 is unsubstituted on the benzo ring, in contrast to 6,7-dimethoxy-substituted quinazoline analogs such as SKLB1002 (CAS 1225451-84-2). This substitution difference has established consequences for kinase selectivity. SKLB1002, bearing 6,7-dimethoxy groups, achieves VEGFR2 IC₅₀ = 32 nM with a defined selectivity window against a panel of 16 kinases (IC₅₀ range: 619 to >10,000 nM) [1]. In quinazolin-4(3H)-one series evaluated for multiple tyrosine kinase inhibition, the presence or absence of methoxy substituents on the quinazolinone ring significantly modulated cytotoxicity against MCF-7 (IC₅₀ = 3.38 µM for the most potent unsubstituted derivative) and A2780 ovarian carcinoma cell lines [2]. The unsubstituted 4-oxoquinazolinone core in CAS 663200-48-4 thus presents a distinct selectivity and potency signature compared to methoxy-substituted analogs.

Kinase selectivity Quinazoline SAR ATP-competitive inhibition

Optimal Research and Procurement Application Scenarios for CAS 663200-48-4


Kinase Inhibitor Lead Discovery: Probing Unsubstituted Quinazolinone–Thiadiazole Chemical Space

CAS 663200-48-4 is optimally deployed as a screening candidate in kinase inhibitor discovery programs, particularly where an unsubstituted 4-oxoquinazolinone core is desired for exploring SAR distinct from the widely characterized 6,7-dimethoxyquinazoline chemotype (e.g., SKLB1002 series). The 5-methyl thiadiazole substitution and propanamide linker offer a physicochemical and pharmacophoric profile that complements existing quinazoline-based ATP-competitive inhibitor libraries [1]. Its molecular weight (315.35 g/mol) and predicted lipophilicity position it within favorable drug-like property space (Lipinski rule of 5 compliant), making it suitable for hit-to-lead optimization campaigns targeting kinases such as VEGFR2, EGFR, or novel kinase targets where quinazolinone scaffolds have demonstrated tractable SAR [2].

Anticancer Phenotypic Screening: Evaluating Quinazolinone–Thiadiazole Hybrids Against Breast and Ovarian Cancer Panels

Quinazolinone-thiadiazole hybrids bearing a propanamide linker have demonstrated promising antiproliferative activity in MTT assays against MCF-7 breast adenocarcinoma cells, with the most potent representatives achieving IC₅₀ values of 3.38–7.83 µM—representing a 3.5- to 8-fold improvement over methotrexate (IC₅₀ = 27.3 µM) in the same assay systems [1][2]. CAS 663200-48-4, as an unsubstituted quinazolinone variant with a 5-methyl thiadiazole substituent, is well-positioned for inclusion in focused anticancer screening panels targeting breast (MCF-7), ovarian (A2780), and lung (A549) cancer cell lines, where this chemotype has shown preliminary efficacy signals .

Antimicrobial Research: Exploiting the Thiadiazole–Quinazolinone Pharmacophore Synergy

The combination of quinazoline and 1,3,4-thiadiazole pharmacophores has been explicitly noted to 'profoundly influence biological activity' in antimicrobial contexts [1]. CAS 663200-48-4 incorporates both moieties within a single molecular framework connected through a flexible propanamide linker. This compound is suited for antimicrobial screening programs targeting both Gram-positive and Gram-negative bacterial strains, as well as antifungal evaluation against Candida albicans, where related quinazolinone-thiadiazole hybrids have demonstrated activity. The 5-methyl substitution on the thiadiazole ring may confer advantages in membrane permeability compared to bulkier alkyl or aryl substituents [2].

Chemical Biology Tool Compound: Investigating RNase L Pathway Modulation

Small-molecule activators of RNase L (2-5A-dependent ribonuclease) have been identified within quinazolinone-containing chemical series, and these compounds exhibit broad-spectrum antiviral activity against RNA viruses including human parainfluenza virus type 3, without cytotoxicity at effective concentrations [1]. While direct RNase L activation data for CAS 663200-48-4 specifically has not been reported in the primary literature as of the search date, its structural features—particularly the quinazolinone-thiadiazole-propanamide architecture—place it within the chemical space of known RNase L-interacting small molecules. Researchers investigating innate immune pathway modulation may employ this compound as a tool for probing structure-activity relationships in the RNase L system.

Quote Request

Request a Quote for N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.